molecular formula C9H16O B1370271 2,2-Diethylcyclopentan-1-one CAS No. 103263-31-6

2,2-Diethylcyclopentan-1-one

Cat. No. B1370271
M. Wt: 140.22 g/mol
InChI Key: SYAMECZRQXLGDW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Plant Growth and Ethylene Inhibition

2,2-Diethylcyclopentan-1-one is structurally related to compounds like 1-methylcyclopropene (1-MCP) which have been extensively studied for their role in inhibiting ethylene action in plants. Ethylene plays a crucial role in the ripening and senescence of various fruits and vegetables. Research indicates that 1-MCP can effectively control internal browning in pineapples, a symptom of chilling injury, by inhibiting ethylene perception. This implies that structurally related compounds could have similar applications in enhancing the post-harvest quality of fruits and vegetables (Selvarajah, Bauchot, & John, 2001).

2. Photopolymerization and 3D Printing

In the field of photopolymerization, 2,2-Diethylcyclopentan-1-one derivatives are explored for their applications. For instance, derivatives centered on 2,5-diethylene-cyclopentane-1-one have been synthesized and used in photoinitiating systems for free radical photopolymerization. These systems are crucial in 3D printing technologies, indicating potential applications of 2,2-Diethylcyclopentan-1-one derivatives in advanced manufacturing and material sciences (Chen et al., 2021).

3. Synthesis of Carbocyclic Nucleosides

2,2-Diethylcyclopentan-1-one and its derivatives play a role in the synthesis of carbocyclic nucleosides. These compounds are of interest in pharmaceutical research due to their potential antiviral properties. For example, 2-methyl-2-cyclopentene-1-one has been used as a starting material in synthesizing 2′-branched-carbocyclic nucleosides, indicating the significance of this compound class in developing novel antiviral agents (Meillon, Griffe, Storer, & Gosselin, 2005).

4. Anti-Inflammatory Pharmaceuticals

Recent studies have explored the anti-inflammatory activities of derivatives of 2,2-Diethylcyclopentan-1-one. Compounds synthesized from derivatives have shown significant anti-inflammatory activity, which could lead to the development of new pharmaceuticals for treating inflammation-related conditions (Osarodion, 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the specific compound and the extent of research that has been conducted on it. For a comprehensive analysis, I would recommend consulting primary scientific literature and reputable databases.


properties

IUPAC Name

2,2-diethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-9(4-2)7-5-6-8(9)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAMECZRQXLGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617339
Record name 2,2-Diethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethylcyclopentan-1-one

CAS RN

103263-31-6
Record name 2,2-Diethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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